molecular formula C10H14N4 B1378489 5-(Pyrrolidin-1-yl)pyridine-2-carboximidamide CAS No. 1423025-09-5

5-(Pyrrolidin-1-yl)pyridine-2-carboximidamide

Cat. No.: B1378489
CAS No.: 1423025-09-5
M. Wt: 190.25 g/mol
InChI Key: XALFHLBRCMCJFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Pyrrolidin-1-yl)pyridine-2-carboximidamide is a chemical compound with the molecular formula C10H14N4 and a molecular weight of 190.25 g/mol It is characterized by the presence of a pyrrolidine ring attached to a pyridine ring, with a carboximidamide group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrrolidin-1-yl)pyridine-2-carboximidamide typically involves the reaction of 2-cyanopyridine with pyrrolidine under specific conditions. The reaction can be carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2-cyanopyridine and pyrrolidine.

    Catalyst: A suitable base such as sodium hydride or potassium carbonate.

    Solvent: An aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reaction Conditions: The reaction mixture is typically heated to a temperature range of 80-120°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to optimized production. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

5-(Pyrrolidin-1-yl)pyridine-2-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace specific substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles in the presence of suitable catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound. Substitution reactions can lead to a variety of substituted pyridine derivatives.

Scientific Research Applications

5-(Pyrrolidin-1-yl)pyridine-2-carboximidamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(Pyrrolidin-1-yl)pyridine-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular pathways may induce apoptosis in cancer cells, contributing to its anticancer potential.

Comparison with Similar Compounds

Similar Compounds

    5-(Pyrrolidin-1-yl)pyridine-2-carboxamide: Similar structure but with a carboxamide group instead of a carboximidamide group.

    5-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid: Contains a carboxylic acid group instead of a carboximidamide group.

    5-(Pyrrolidin-1-yl)pyridine-2-carbonitrile: Features a nitrile group in place of the carboximidamide group.

Uniqueness

5-(Pyrrolidin-1-yl)pyridine-2-carboximidamide is unique due to the presence of the carboximidamide group, which imparts distinct chemical and biological properties. This functional group can participate in various chemical reactions and interactions, making the compound versatile for different applications. Its structural features also contribute to its potential as a therapeutic agent and its utility in scientific research.

Properties

IUPAC Name

5-pyrrolidin-1-ylpyridine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4/c11-10(12)9-4-3-8(7-13-9)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALFHLBRCMCJFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CN=C(C=C2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Pyrrolidin-1-yl)pyridine-2-carboximidamide
Reactant of Route 2
5-(Pyrrolidin-1-yl)pyridine-2-carboximidamide
Reactant of Route 3
Reactant of Route 3
5-(Pyrrolidin-1-yl)pyridine-2-carboximidamide
Reactant of Route 4
Reactant of Route 4
5-(Pyrrolidin-1-yl)pyridine-2-carboximidamide
Reactant of Route 5
5-(Pyrrolidin-1-yl)pyridine-2-carboximidamide
Reactant of Route 6
5-(Pyrrolidin-1-yl)pyridine-2-carboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.